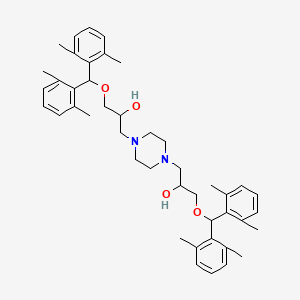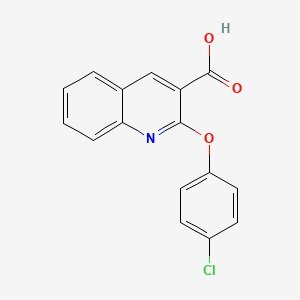
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-chlorophenoxy group at the 2-position and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Ullmann-type coupling reaction, where 2-bromobenzaldehyde undergoes nucleophilic substitution with sodium azide to form an azido intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of green solvents, such as aqueous ethanol, and catalysts like copper salts and proline to facilitate the reactions . The process may also involve refluxing and acidification steps to ensure complete conversion of intermediates to the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
科学的研究の応用
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid include:
- 2-Chloroquinoline-3-carbaldehyde
- 2-Phenoxyquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 4-chlorophenoxy group and the carboxylic acid group on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
88284-20-2 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20) |
InChIキー |
QSDGTWZFVZAKDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



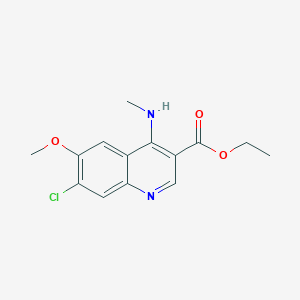

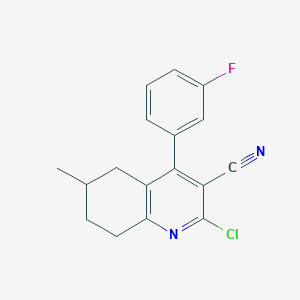

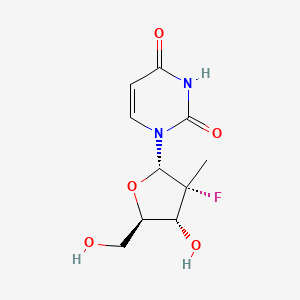
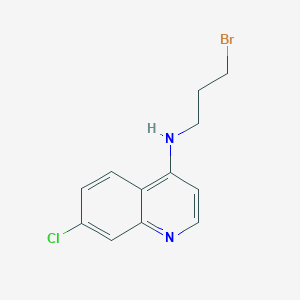
![(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)

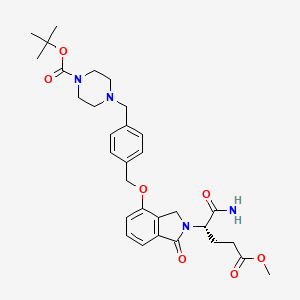
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)
